molecular formula C18H15F2N3S B11193297 3-[(4-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

3-[(4-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

Cat. No.: B11193297
M. Wt: 343.4 g/mol
InChI Key: DBCAPBGDHQSSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a complex organic compound characterized by the presence of fluorine atoms, a triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl and sulfanyl groups under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the fluorine atoms.

Scientific Research Applications

3-(4-Fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tris(4-fluorophenyl)phosphine: Another fluorinated compound with different functional groups and applications.

    Fluorinated chalcones: Compounds with similar fluorine atoms but different core structures and properties.

Uniqueness

3-(4-Fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and sulfanyl group make it particularly interesting for various applications, setting it apart from other fluorinated compounds.

Properties

Molecular Formula

C18H15F2N3S

Molecular Weight

343.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C18H15F2N3S/c1-2-11-23-17(14-5-9-16(20)10-6-14)21-22-18(23)24-12-13-3-7-15(19)8-4-13/h2-10H,1,11-12H2

InChI Key

DBCAPBGDHQSSQQ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.